![molecular formula C17H11FN4O2S2 B1228679 2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione
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Overview
Description
2-[[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione is a member of phthalimides.
Scientific Research Applications
Synthesis Techniques
- An efficient synthesis method for compounds like 2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione has been developed, involving N-Hydroxymethylphthalimide and Arylamines. This process includes both conventional and microwave-assisted reactions, providing a comparison of these methods and proposing mechanisms for the formation of N-(arylaminomethyl)-phthalimides. Crystallographic analyses and molecular orbital calculations were performed to confirm the molecular structure (Sena et al., 2007).
Herbicidal Applications
- Research in the development of herbicides highlighted the synthesis of novel compounds including derivatives of isoindole-1,3-dione, showing significant protoporphyrinogen oxidase inhibition activity. These compounds displayed higher herbicidal activity than some existing controls and were specifically potent in weed control in wheat fields (Jiang et al., 2011).
Molecular Structure and Packing
- The molecular structure and packing of related compounds, such as N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, have been investigated, focusing on intramolecular hydrogen-bonding and interactions (Wang, Jian, & Liu, 2008).
Corrosion Inhibition
- In corrosion science, thiazolidinedione derivatives (related to the compound ) have been synthesized and assessed as inhibitors for mild steel corrosion in acidic environments. The studies included polarization studies, adsorption behavior analysis, and quantum chemical calculations (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Agents
- The synthesis of phthalyl substituted imidazolones and Schiff bases from derivatives of isoindole-1,3-dione resulted in compounds with notable antibacterial and antifungal activities against various pathogenic strains (Sah, Saraswat, & Manu, 2011).
Anticancer Potential
- Certain derivatives incorporating the thiadiazole moiety have shown significant anticancer activities. These compounds were synthesized using various methods and evaluated for their efficacy against cancer cell lines, indicating the potential of these compounds in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
properties
Product Name |
2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione |
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Molecular Formula |
C17H11FN4O2S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H11FN4O2S2/c18-12-7-3-4-8-13(12)19-16-20-21-17(26-16)25-9-22-14(23)10-5-1-2-6-11(10)15(22)24/h1-8H,9H2,(H,19,20) |
InChI Key |
QIKOKQUHAPKEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NN=C(S3)NC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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